Vanadium(III) chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
trichlorovanadium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.V/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYCOEXWFMFWLR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[V](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VCl3, Cl3V | |
| Record name | VANADIUM TRICHLORIDE | |
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| Record name | vanadium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(III)_chloride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3064776 | |
| Record name | Vanadium chloride (VCl3) | |
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Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vanadium trichloride appears as a pink crystalline solid. Density 3.00 g / cm3. Irritates skin and eyes. Used to make other chemicals., Pink deliquescent solid; Decomposes in water; [Hawley] Violet crystalline solid; [MSDSonline] | |
| Record name | VANADIUM TRICHLORIDE | |
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| Record name | Vanadium(III) chloride | |
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CAS No. |
7718-98-1 | |
| Record name | VANADIUM TRICHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vanadium trichloride | |
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| Record name | Vanadium chloride (VCl3) | |
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| Record name | Vanadium chloride (VCl3) | |
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| Record name | Vanadium chloride (VCl3) | |
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| Record name | Vanadium trichloride | |
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Synthetic Methodologies and Advanced Preparations of Vanadium Iii Chloride
Refined Synthetic Routes for Anhydrous Vanadium(III) Chloride
The preparation of anhydrous this compound can be achieved through several methods, primarily involving the chlorination of vanadium oxides or reductive pathways from higher oxidation state vanadium chlorides.
Chlorination of Vanadium Oxides
A prominent method for synthesizing anhydrous VCl₃ involves the reaction of vanadium oxides with a chlorinating agent. For instance, Vanadium(III) oxide (V₂O₃) reacts with thionyl chloride (SOCl₂) at elevated temperatures. In a typical procedure, V₂O₃ powder and pure SOCl₂ are heated in a sealed bomb tube at 200°C for 24 hours. chemicalbook.comwikipedia.org The resulting products are VCl₃ and sulfur dioxide (SO₂). After the reaction, the tube is cooled to below 0°C to lower the vapor pressure of SO₂, which is then allowed to escape. chemicalbook.com The VCl₃ residue is subsequently purified by washing with carbon disulfide (CS₂) to remove any sulfur dichloride (S₂Cl₂) impurity, followed by vacuum drying. chemicalbook.com This method yields fine, dark-violet crystals of VCl₃ in nearly quantitative amounts. chemicalbook.com
Another route utilizes Vanadium(V) oxide (V₂O₅). One such process involves the reaction of V₂O₅ with benzotrichloride (B165768) as the chlorinating agent. google.com The reactants are initially heated to about 100°C, which initiates an exothermic reaction, raising the temperature further. google.com Subsequent heating to around 200°C ensures the reaction goes to completion, yielding VCl₃. google.com
| Reactants | Chlorinating Agent | Temperature | Yield | Reference |
| Vanadium(III) oxide (V₂O₃) | Thionyl chloride (SOCl₂) | 200°C | Nearly quantitative | chemicalbook.comwikipedia.org |
| Vanadium(V) oxide (V₂O₅) | Benzotrichloride | 100°C (initial), ~200°C | Up to 95% | google.com |
| Vanadium(V) oxide (V₂O₅) | Disulfur (B1233692) dichloride (S₂Cl₂) | Not specified | Not specified | wikipedia.org |
Reductive Chlorination Pathways
Reductive chlorination provides an alternative pathway to VCl₃. A common industrial method involves the reduction of Vanadium(IV) chloride (VCl₄). This is achieved by heating liquid VCl₄ at 160–170 °C in a stream of an inert gas. wikipedia.orgatamanchemicals.com The inert gas carries away the chlorine (Cl₂) gas produced during the decomposition, driving the reaction to form solid, purple VCl₃. wikipedia.orgatamanchemicals.com
Another reductive approach is the comproportionation of Vanadium(V) oxide (V₂O₅) and Vanadium(V) oxytrichloride (VOCl₃) with VCl₃ itself to produce Vanadium(IV) oxydichloride (VOCl₂), which can be further processed. wikipedia.org
Preparation of this compound Solvates and Adducts
This compound readily forms coordination complexes, known as solvates or adducts, with various solvents and ligands. These complexes are often used as starting materials for further reactions.
Synthesis of Tetrahydrofuran (B95107) (THF) Adducts
The tetrahydrofuran (THF) adduct of this compound, VCl₃(THF)₃, is a well-known and synthetically useful complex. wikipedia.orgatamanchemicals.com It is prepared by reacting VCl₃ with THF, resulting in a red/pink crystalline solid. wikipedia.orgatamanchemicals.com This adduct serves as a precursor for other organovanadium compounds, such as V(mesityl)₃. atamanchemicals.com The VCl₃(THF)₃ complex can be reduced, for example with zinc powder, to form other vanadium complexes like [V₂(THF)₆Cl₃]₂[Zn₂Cl₆]. wikipedia.org
| Adduct | Formula | Color | Reference |
| This compound tetrahydrofuran adduct | VCl₃(THF)₃ | Red/Pink | wikipedia.orgatamanchemicals.comamericanelements.com |
Other Solvent Coordination Complexes
This compound forms adducts with a variety of other solvents and ligands, often exhibiting distinct colors. With acetonitrile (B52724) (MeCN), it forms a green adduct, VCl₃(MeCN)₃. wikipedia.orgatamanchemicals.com It also reacts with trimethylamine (B31210) (NMe₃) to yield VCl₃(NMe₃)₂, a complex with bulky ligands. wikipedia.org Other examples include complexes with pyridine (B92270) and triphenylphosphine (B44618) oxide. wikipedia.org Additionally, VCl₃ forms complexes with bidentate ligands like 1,2-bis-(1H-benzimidazol-2-yl)-1,2-ethanediols, where it coordinates through the hydroxyl oxygen atoms. scispace.comresearchgate.net
| Ligand | Adduct Formula | Color | Reference |
| Acetonitrile | VCl₃(MeCN)₃ | Green | wikipedia.orgatamanchemicals.com |
| Trimethylamine | VCl₃(NMe₃)₂ | Not specified | wikipedia.org |
| Pyridine | Not specified | Not specified | wikipedia.org |
| Triphenylphosphine oxide | Not specified | Not specified | wikipedia.org |
| 1,2-bis-(1H-benzimidazol-2-yl)-1,2-ethanediols | [V(L)₂]Cl₃ | Dirty white | scispace.comresearchgate.net |
Green Chemistry Approaches in this compound Synthesis Research
Emerging research focuses on developing more environmentally friendly methods for reactions involving vanadium compounds. While specific "green" syntheses for VCl₃ itself are not extensively detailed in the provided context, related research points towards more sustainable chemical practices. For instance, the use of VCl₃ as a catalyst in solvent-free conditions for organic transformations, such as the synthesis of 1,1-diacetates, represents a green chemistry approach by minimizing waste. asianpubs.org
Furthermore, research into the synthesis of vanadium Schiff base complexes using microwave irradiation presents a simple and green chemical process. researchgate.net This suggests a potential direction for future research into the synthesis of VCl₃ and its derivatives, moving towards methods that are more energy-efficient and reduce the use of hazardous solvents. The use of VCl₃ in aqueous media for certain reactions, such as the reduction of nitrates, also aligns with green chemistry principles by utilizing water as a solvent. nemi.gov
Scale-Up and Purification Methodologies for Research Applications
The synthesis of this compound (VCl₃) on a larger scale for research applications necessitates careful consideration of reaction efficiency, product purity, and process safety. Several synthetic routes are amenable to scale-up, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, desired purity, and the scale of production required.
Commonly employed methods for synthesizing VCl₃ include the thermal decomposition of Vanadium(IV) chloride (VCl₄) and the chlorination of vanadium oxides. wikipedia.orgatamanchemicals.comchemeurope.com The thermal decomposition of VCl₄ is a direct and frequently used method where liquid VCl₄ is heated to 160–170 °C in a stream of inert gas. wikipedia.orgatamanchemicals.com This process yields solid, purple VCl₃ and gaseous chlorine (Cl₂), which is swept away by the inert gas flow. The straightforward nature of this reaction makes it a viable option for producing significant quantities of VCl₃.
Alternative syntheses starting from vanadium oxides are also well-established. Vanadium(III) oxide (V₂O₃) can be reacted with thionyl chloride (SOCl₂) at 200 °C to produce VCl₃. wikipedia.orgchemicalbook.com Another approach involves the reaction of Vanadium(V) oxide (V₂O₅) with chlorinating agents like disulfur dichloride (S₂Cl₂) or benzotrichloride. wikipedia.orggoogle.com The reaction with benzotrichloride, in particular, has been shown to provide high yields of up to 95%. google.com A patented procedure for this method on a larger scale involves using a 2-liter resin kettle and adding V₂O₅ in small increments to a preheated solution of benzotrichloride to manage the exothermic nature of the reaction and control foaming. google.com
Table 1: Selected Synthesis Methods for this compound
| Starting Materials | Reagents | Temperature (°C) | Key Products | Reported Yield | Reference(s) |
| Vanadium(IV) chloride (VCl₄) | Inert Gas | 160–170 | VCl₃, Cl₂ | Not specified | wikipedia.orgatamanchemicals.com |
| Vanadium(III) oxide (V₂O₃) | Thionyl chloride (SOCl₂) | 200 | VCl₃, SO₂ | Nearly quantitative | wikipedia.orgchemicalbook.com |
| Vanadium(V) oxide (V₂O₅) | Benzotrichloride | 100–200 | VCl₃ | Up to 95% | google.com |
| Vanadium(V) oxide (V₂O₅) | Disulfur dichloride (S₂Cl₂) | Not specified | VCl₃, SO₂, S | Not specified | wikipedia.org |
Purification of the synthesized this compound is critical to ensure its suitability for research applications, where impurities can significantly affect experimental outcomes. The purification strategy is inherently linked to the synthetic method used, as it must target specific by-products and unreacted starting materials.
For VCl₃ produced from oxide-based routes, purification often involves washing the solid product with appropriate anhydrous solvents. For instance, when V₂O₃ is reacted with SOCl₂, the resulting VCl₃ can be washed with carbon disulfide (CS₂) to remove residual sulfur-containing by-products like S₂Cl₂. chemicalbook.com Similarly, in the synthesis using V₂O₅ and benzotrichloride, the crude product is filtered and washed with a non-polar solvent such as hexane (B92381) to eliminate any remaining benzotrichloride or benzoyl chloride by-product. google.com Following washing, the product is typically dried under vacuum to remove any volatile impurities and residual solvent. chemicalbook.com
It is important to note that VCl₃ is hygroscopic, and its purification must be conducted under strictly anhydrous and inert conditions to prevent hydrolysis, which would lead to the formation of vanadium oxychlorides. wikipedia.org While methods exist for purifying aqueous vanadium-bearing solutions, these are generally not applicable to the preparation of high-purity, anhydrous VCl₃ for research in areas like organometallic synthesis or catalysis. mdpi.com For many research purposes, commercially available high-purity grades are often used. americanelements.comlookchem.com
Table 2: Purification Techniques for Anhydrous this compound
| Synthetic Route | Impurities | Purification Step | Purpose | Reference(s) |
| V₂O₃ + SOCl₂ | S₂Cl₂, excess SOCl₂ | Washing with CS₂ | To remove sulfur-based impurities | chemicalbook.com |
| V₂O₃ + SOCl₂ | Residual solvent | Vacuum-drying at 80 °C | To remove volatile impurities | chemicalbook.com |
| V₂O₅ + Benzotrichloride | Benzotrichloride, Benzoyl chloride | Filtration and washing with hexane | To remove organic impurities | google.com |
| General | Adsorbed moisture/gases | Storage over desiccant/inert atmosphere | To prevent hydrolysis | nemi.gov |
Coordination Chemistry and Ligand Design in Vanadium Iii Chloride Complexes
Synthesis and Characterization of Vanadium(III) Coordination Complexes
The synthesis of vanadium(III) coordination complexes typically starts from VCl₃ or its THF adduct, VCl₃(THF)₃. academie-sciences.fr The choice of solvent and reaction conditions is crucial and depends on the nature of the ligand. Many complexes are sensitive to air and moisture, necessitating preparation under an inert atmosphere. ijres.org Characterization methods are vital for elucidating the structure and properties of the resulting complexes. Magnetic moment measurements are particularly informative for d² systems like V(III), with values close to the spin-only value of 2.83 B.M. expected for two unpaired electrons, though deviations can occur due to orbital contributions. ijres.org
Vanadium(III) chloride readily forms complexes with a variety of nitrogen-donor ligands, leading to adducts with different coordination numbers and geometries.
Monodentate Ligands: Simple monodentate ligands like acetonitrile (B52724) (MeCN) and pyridine (B92270) (py) react with VCl₃ to form adducts. For instance, VCl₃ reacts with acetonitrile to yield the green adduct VCl₃(MeCN)₃. wikipedia.orgchemeurope.com With pyridine, the complex VCl₃(py)₃ can be prepared. ijres.org Bulky monodentate ligands can lead to lower coordination numbers, as seen in the formation of VCl₃(NMe₃)₂, which contains two trimethylamine (B31210) ligands. wikipedia.orgchemeurope.com
Bidentate Ligands: Bidentate nitrogen-donor ligands such as 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen) form complexes like VL₂₃, where the vanadium center is chelated by the ligands. ijres.org The alkaloid (–)-sparteine, a bidentate amine, reacts with VCl₃(THF)₃ in toluene (B28343) to produce the violet, five-coordinate complex [VCl₃((–)-sparteine)] in high yield. academie-sciences.fr
Pyrazolato Ligands: Pyrazolato ligands can coordinate to the vanadium(III) center in an η² fashion. Treatment of VCl₃(THF)₃ with sodium 3,5-di-tert-butylpyrazolate results in the formation of chlorobis(3,5-di-tert-butylpyrazolato)bis(tetrahydrofuran)vanadium(III). wayne.edu
Schiff Base Ligands: Schiff bases, which are often multidentate, form stable complexes with vanadium(III). For example, VCl₃ reacts with Schiff bases derived from sulphonamides and aldehydes in a 1:2 metal-to-ligand ratio to form complexes with the general formula [(Ligand)₂·2H₂O VCl₃]. ijres.org These complexes often exhibit a 1:3 electrolytic nature in solution, suggesting the chloride ions are not directly coordinated to the metal center in that state. ijres.org
| Ligand Type | Example Ligand | Complex Formula | Color | Magnetic Moment (μeff) [B.M.] |
|---|---|---|---|---|
| Monodentate | Acetonitrile | VCl₃(MeCN)₃ | Green | N/A |
| Monodentate | Trimethylamine | VCl₃(NMe₃)₂ | N/A | N/A |
| Bidentate | (–)-Sparteine | [VCl₃((–)-sparteine)]·toluene | Deep Violet | 2.49 |
| Schiff Base | bis(N,N'-Dimethyl-4-amino benzaldehyde) sulphonamide | [(C₂₀H₂₂N₄O₃S)₂·2H₂O VCl₃] | Orange | 2.67 |
| Schiff Base | bis(p-methoxy benzaldehyde) sulphonamide | [(C₂₂H₂₀N₂,O₄S)₂·2H₂O VCl₃] | Pink | 2.80 |
Oxygen-donor ligands commonly form adducts with this compound, with water and tetrahydrofuran (B95107) being the most studied.
Aqua Complexes: In aqueous solutions, VCl₃ dissolves to form aqua complexes. From these solutions, a green hexahydrate with the formula [VCl₂(H₂O)₄]Cl·2H₂O crystallizes. wikipedia.orgchemeurope.com In this complex, four water molecules and two chloride ions are directly coordinated to the vanadium(III) center in an octahedral arrangement, with one chloride ion acting as a counter-ion and two water molecules present as water of crystallization. chemeurope.com Removal of the coordinated chloride ligands in solution yields the hexaaquo ion, [V(H₂O)₆]³⁺. wikipedia.orgchemeurope.com
Ether Complexes: Tetrahydrofuran (THF) is a widely used solvent and ligand in vanadium(III) chemistry. It reacts with VCl₃ to form the pink-red adduct VCl₃(THF)₃. wikipedia.orgchemeurope.com This complex is a common starting material for further reactions due to its increased solubility compared to anhydrous VCl₃. academie-sciences.fr Another ether, diglyme, reacts with VCl₃ to form the mononuclear complex fac-[VCl₃(diglyme)]. sigmaaldrich.cn
Other O-Donor Ligands: Triphenylphosphine (B44618) oxide can also act as a ligand for VCl₃. wikipedia.org Complexes with bidentate oxygen-donor ligands, such as 1,2-bis-(1H-benzimidazol-2-yl)-1,2-ethanediols, have been synthesized, forming ionic complexes with a 1:2 metal-to-ligand ratio and the general formula [V(L)₂]Cl₃. scispace.com
| Ligand | Complex Formula | Coordination Environment | Color |
|---|---|---|---|
| Water (H₂O) | [VCl₂(H₂O)₄]Cl·2H₂O | Octahedral [VCl₂(H₂O)₄]⁺ | Green |
| Tetrahydrofuran (THF) | VCl₃(THF)₃ | Octahedral | Red/Pink |
| Diglyme | fac-[VCl₃(diglyme)] | Octahedral | Violet |
| 1,2-bis-(5-H-1H-benzimidazol-2-yl)-1,2-ethanediol | [V(L)₂]Cl₃ | Ionic Complex | Dirty White |
The coordination chemistry of vanadium(III) with sulfur-donor ligands is less extensive compared to nitrogen and oxygen donors, partly because many S-donor ligands can reduce higher oxidation states of vanadium to V(IV) or V(III). gcu.ac.uk For example, the reaction of vanadium(IV) chloride with excess selenoethers (which are soft donors similar to thioethers) leads to reduction and the formation of V(III) complexes of the type [VCl₃(L-L)], where L-L is a bidentate selenoether. researchgate.net This indicates that direct synthesis from VCl₃ with thioether ligands is a viable route.
Ligands containing both nitrogen and oxygen donor atoms, such as Schiff bases, are effective chelating agents for vanadium(III). Vanadium(III) complexes with Schiff bases derived from various aldehydes and sulfonamides have been synthesized by reacting VCl₃ with the ligand in a suitable solvent like a methanol-THF mixture under a nitrogen atmosphere. ijres.org Elemental analysis and molar conductivity measurements of these complexes suggest formulations like [(C₂₂H₂₀N₂O₄S)₂·2H₂O VCl₃], where the ligand coordinates to the vanadium ion and the chloride ions are counter-ions in solution. ijres.org The ligands in these cases are often bidentate or multidentate, leading to stable chelate structures.
This compound and its adducts serve as precursors to organometallic compounds where a direct vanadium-carbon bond exists.
Alkyl Derivatives: The THF adduct, VCl₃(THF)₃, is a key precursor for the synthesis of trialkyl and triaryl vanadium(III) compounds. A notable example is the formation of V(mesityl)₃ from the reaction of VCl₃(THF)₃ with the corresponding lithium reagent. chemeurope.com
Cyclopentadienyl (B1206354) Derivatives: While many cyclopentadienyl (Cp) vanadium complexes are in other oxidation states, V(III) precursors are used in their synthesis. For instance, (peralkylcyclopentadienyl)vanadium(III) halides like (η⁵-C₅Me₄R)₂V₂(μ-Br)₄ can be synthesized by the reductive oligomerization of (C₅Me₄R)VX₃. researchgate.net These V(III) dimers can then be used as starting materials for other organometallic transformations. The synthesis of vanadocene dichloride, a V(IV) compound, starts from VCl₄, but its subsequent reduction chemistry leads to V(II) species, highlighting the interconnected redox chemistry of organovanadium compounds. wikipedia.org
Stereochemical Aspects and Isomerism in this compound Complexes
The stereochemistry of this compound complexes is largely dictated by the d² electronic configuration of the metal ion, which typically favors octahedral coordination, although lower coordination numbers are known.
Octahedral Complexes: For octahedral complexes with the formula [VCl₃L₃], where L is a monodentate ligand, two geometric isomers are possible: facial (fac), where the three identical ligands occupy one face of the octahedron (C₃ᵥ symmetry), and meridional (mer), where they occupy a plane bisecting the octahedron (C₂ᵥ symmetry). The complex fac-[VCl₃(diglyme)] is an example where the tridentate ether ligand enforces a facial arrangement. sigmaaldrich.cn
Tetrahedral vs. Octahedral: The coordination geometry can be influenced by the steric bulk of the ligands and the counter-ion. While VCl₃(MeCN)₃ is an octahedral non-electrolyte, reaction with tetraalkylammonium chlorides in acetonitrile can lead to the formation of salts containing either tetrahedral anions like [VCl₄]⁻ or octahedral anions like [VCl₄(MeCN)₂]⁻. rsc.org The [VCl₄]⁻ ion, stabilized by large counter-ions such as tetraphenylarsonium, exhibits a tetrahedral geometry. rsc.org
Isomerism in Chelate Complexes: In complexes with bidentate ligands, such as [V(L-L)₂Cl₂], cis-trans isomerism is possible. For complexes of the type [V(L)₂]Cl₃, where L is a bidentate ligand derived from 1,2-bis-(5-nitro-1H-benzimidazol-2-yl)-1,2-ethanediol, ¹H-NMR spectral data have indicated the presence of two distinct isomers in solution, possibly arising from different orientations of the unsymmetrical ligands around the vanadium center. scispace.com
Distorted Octahedral Geometries
This compound serves as a versatile precursor for a variety of coordination complexes, many of which exhibit distorted octahedral geometries. This deviation from perfect octahedral symmetry (Oh) can be attributed to several factors, including the presence of a mix of ligands, steric hindrance between bulky ligands, and electronic effects such as the Jahn-Teller phenomenon.
A prime example is the hexahydrated form of this compound, [VCl₂(H₂O)₄]Cl·2H₂O. In this complex, the central vanadium(III) ion is coordinated to four water molecules and two chloride ions in a trans arrangement, forming a [VCl₂(H₂O)₄]⁺ cationic complex. wikipedia.org The differing nature of the aqua and chloro ligands leads to a slight distortion from a perfect octahedron.
This compound also reacts with various organic ligands to form complexes that often display distorted octahedral geometries. For instance, with tetrahydrofuran (THF), it forms the pink-red complex VCl₃(THF)₃. wikipedia.org Reaction with acetonitrile (CH₃CN) yields the green adduct VCl₃(CH₃CN)₃. wikipedia.org In these cases, the coordination of three chloride ions and three neutral ligands around the vanadium(III) center results in a facial or meridional isomer, both of which deviate from ideal octahedral symmetry. A summary of representative this compound complexes and their observed or expected geometries is provided in Table 1.
| Complex | Coordinated Ligands | Geometry |
|---|---|---|
| [VCl₂(H₂O)₄]⁺ | 2 x Cl⁻, 4 x H₂O | Slightly distorted octahedral (trans) wikipedia.org |
| VCl₃(THF)₃ | 3 x Cl⁻, 3 x THF | Distorted octahedral wikipedia.org |
| VCl₃(CH₃CN)₃ | 3 x Cl⁻, 3 x CH₃CN | Distorted octahedral wikipedia.org |
| Et₄N[VCl₄(CH₃CN)₂] | 4 x Cl⁻, 2 x CH₃CN | Octahedral rsc.org |
Jahn-Teller Distortions in this compound
Vanadium(III) is a d² ion, meaning it has two d-electrons. In an octahedral ligand field, these two electrons occupy the lower energy, triply degenerate t₂g orbitals (dxy, dxz, dyz). This (t₂g)² configuration represents a degenerate ground state, and therefore, vanadium(III) octahedral complexes are subject to the Jahn-Teller effect. wikipedia.org
However, the distortion is generally weak for complexes with degeneracy in the t₂g orbitals. adichemistry.com This is because the t₂g orbitals are directed between the ligand axes, resulting in a smaller energetic stabilization upon distortion compared to the eg orbitals, which point directly at the ligands. adichemistry.com The distortion typically manifests as either an elongation (z-out) or a compression (z-in) of the bonds along one of the four-fold axes (conventionally the z-axis). wikipedia.orgadichemistry.com For d² configurations, a z-out distortion, involving the elongation of the two axial M-L bonds, is the more commonly observed outcome. adichemistry.com This tetragonal distortion lowers the symmetry of the complex from Oh to, for example, D₄h, and removes the degeneracy of the t₂g orbitals. umb.edu
Ligand Field Theory and Electronic Configuration in Vanadium(III) Systems
The electronic properties and visible spectra of vanadium(III) complexes can be effectively described using Ligand Field Theory (LFT). The central vanadium(III) ion possesses a d² electronic configuration. wikipedia.org In an octahedral environment, the five degenerate d-orbitals of the free ion are split into two energy levels: a lower-energy, triply degenerate set of t₂g orbitals and a higher-energy, doubly degenerate set of eg orbitals. The energy separation between these levels is denoted as Δ₀ or 10Dq.
For a d² system like V³⁺, the two electrons will occupy the t₂g orbitals with parallel spins, leading to a ³T₁g ground state term in an octahedral field. The electronic absorption spectra of V(III) complexes typically show two or three spin-allowed bands corresponding to transitions from this ground state to excited triplet states (³T₂g and ³T₁g(P)).
The positions of these absorption bands can be used to determine the ligand field splitting parameter (Δ₀) and the Racah inter-electronic repulsion parameter (B). The Racah parameter 'B' in the complex is usually lower than that of the free V³⁺ ion (B₀ = 860 cm⁻¹), indicating a degree of covalent character in the metal-ligand bond. scribd.comdalalinstitute.com For example, the electronic spectrum of the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, shows two absorption bands from which these parameters can be calculated. dalalinstitute.com
| Complex | ν₁ (³T₁g → ³T₂g) | ν₂ (³T₁g → ³T₁g(P)) | Calculated Dq (cm⁻¹) | Calculated B (cm⁻¹) |
|---|---|---|---|---|
| [V(H₂O)₆]³⁺ | 17,800 | 25,700 | ~1860 | ~665 |
| Et₄N[VCl₄(py)₂] | 15,000 | 22,200 | 1600 | 600 |
| Et₄N[VCl₄(bipy)] | 14,800 | 21,500 | 1560 | 590 |
Redox Chemistry and Electrochemical Behavior of this compound Complexes
The redox chemistry of vanadium is notable for its accessibility to multiple stable oxidation states, typically ranging from +2 to +5 in aqueous solutions. This compound and its complexes are key players in this chemistry, often acting as mild reducing agents. wikipedia.org The V³⁺ ion can be readily oxidized to V(IV) (as the vanadyl ion, VO²⁺) or reduced to V(II). docbrown.info
The electrochemical behavior of vanadium(III) is highly dependent on the coordinating ligands and the solvent system. In aqueous chloride solutions, the formal redox potential for the V³⁺/V²⁺ couple has been determined. A study in 1 mol dm⁻³ (H⁺, Na⁺)Cl⁻ solution at 298 K reported the formal potential to be -242 ± 2 mV versus the normal hydrogen electrode (NHE). rsc.org This negative potential indicates that V³⁺ is more difficult to reduce to V²⁺ than H⁺ is to H₂ under standard conditions.
The coordination environment significantly influences the redox potentials. Studies in a Lewis basic 1-ethyl-3-methyl-1H-imidazolium chloride/aluminum chloride molten salt have demonstrated the stepwise formation of higher-order this compound complexes, each with a distinct and reversible oxidation to the corresponding vanadium(IV) species. acs.org The redox potentials for these couples become progressively less positive as more chloride ligands are added, reflecting the increased stabilization of the higher oxidation state by the anionic chloride ligands.
| Redox Couple | Potential (V) | Medium |
|---|---|---|
| V³⁺/V²⁺ | -0.242 (vs. NHE) | 1 M (H⁺, Na⁺)Cl⁻ (aq) rsc.org |
| VCl₄⁻/VCl₄ | +1.33 (vs. Al/AlCl₃) | EMIC/AlCl₃ molten salt acs.org |
| VCl₅²⁻/VCl₅⁻ | +1.23 (vs. Al/AlCl₃) | EMIC/AlCl₃ molten salt acs.org |
| VCl₆³⁻/VCl₆²⁻ | +1.00 (vs. Al/AlCl₃) | EMIC/AlCl₃ molten salt acs.org |
The susceptibility of V(III) complexes to oxidation is a critical aspect of their chemistry. For instance, aqueous solutions of V³⁺ are slowly oxidized by dissolved oxygen in the air to V(IV). docbrown.info This reactivity underscores the importance of handling many vanadium(III) complexes under inert atmospheres to prevent unwanted oxidation. This redox behavior is harnessed in applications such as vanadium redox flow batteries, where the V³⁺/V²⁺ and VO₂⁺/VO²⁺ couples are utilized for energy storage. wikipedia.org
Catalytic Applications and Mechanistic Investigations of Vanadium Iii Chloride
Olefin Polymerization and Copolymerization
Vanadium-based catalysts, including those derived from VCl₃, are instrumental in the industrial production of polyolefins. They exhibit distinct advantages, such as the ability to produce high molecular weight polyethylene (B3416737), facilitate the incorporation of α-olefins in copolymerization, and synthesize syndiotactic polypropylene (B1209903). doi.orgrsc.orgmdpi.com These catalysts are also crucial for manufacturing synthetic rubbers like ethylene-propylene monomer (EPM) and ethylene-propylene-diene-monomer (EPDM). doi.orgrsc.org
Vanadium(III) chloride is a well-established precursor in Ziegler-Natta catalysis for olefin polymerization. researchgate.netnih.govmdpi.com These systems typically involve the reaction of a transition metal compound, such as VCl₃, with an organoaluminum co-catalyst. researchgate.netacs.org The resulting catalysts can be either heterogeneous or homogeneous. mdpi.commdpi.com While heterogeneous systems, often supported on materials like magnesium chloride (MgCl₂), are common in industrial processes, homogeneous systems offer advantages for studying reaction mechanisms and producing polymers with narrow molecular weight distributions. researchgate.netacs.orgnih.gov
The performance of VCl₃-based Ziegler-Natta catalysts is influenced by several factors, including the method of catalyst preparation. For instance, reducing VCl₄ with triethylaluminum (B1256330) (AlEt₃) at an Al/V ratio of about 1/3 to form VCl₃, followed by activation with an alkylaluminum compound, leads to a highly active catalyst for propylene (B89431) polymerization. acs.org The interaction of VCl₃ with the support and co-catalyst is crucial in forming the active catalytic centers. acs.orgnih.gov
VCl₃-based catalysts are effective for both ethylene (B1197577) and propylene polymerization. In ethylene polymerization, these catalysts can produce high molecular weight polyethylene (HMWPE) and ultra-high molecular weight polyethylene (UHMWPE). doi.orgdoaj.org The activity of these catalysts can be significant, with some systems exhibiting high turnover frequencies. uh.edu For example, a VCl₃(THF)₃-based catalyst, when immobilized on a metal-organic framework (MOF) and activated with methylaluminoxane (B55162) (MAO), showed high activity in ethylene polymerization. uh.edu
In propylene polymerization, VCl₃-based catalysts are particularly known for their ability to produce syndiotactic polypropylene (sPP). doi.orgrsc.orgresearchgate.netgoogle.com This stereospecific polymerization was first reported by Natta and his coworkers, who used catalyst systems containing vanadium compounds like VCl₃ in combination with organoaluminum compounds. google.comuchile.cl The syndiotacticity of the polymer arises from the specific coordination of the propylene monomer at the vanadium active site. researchgate.net The system V(acac)₃/Et₂AlCl, where V(III) is the active species, is known to produce sPP with living characteristics at low temperatures, resulting in polymers with narrow molecular weight distributions. rsc.orgresearchgate.net
Table 1: Ethylene Polymerization with Vanadium(III)-based Catalysts
| Catalyst System | Co-catalyst | Activity (kg PE / mol V·h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| VCl₃(THF)₃/MOF | MAO | up to 148,000 | High | ~3 | uh.edunih.govmit.edu |
| [TpyVCl₃][Et₃NH] | MAO | Moderate | ~350,000 | ~2 | acs.org |
| VCl₃/DEAC/ETA | DEAC/ETA | High | High | - | doi.org |
| Vanadium-Magnesium Catalyst (low V) | - | 140 (kg PE/g V·h·bar) | - | Bimodal | mdpi.com |
| Binuclear Vanadium Complexes | Et₂AlCl | Higher than mononuclear | - | - | rsc.org |
This table is interactive. Click on the headers to sort the data.
A significant application of VCl₃-based catalysts is in the copolymerization of ethylene with α-olefins, such as propylene and higher olefins. doi.orgrsc.orgresearchgate.net These catalysts are particularly valued for their ability to incorporate a high content of the α-olefin comonomer into the polymer chain, which is a key factor in producing elastomers like EPDM. doi.orgrsc.orgencyclopedia.pub
EPDM rubbers, which are terpolymers of ethylene, propylene, and a non-conjugated diene (like 5-ethylidene-2-norbornene, ENB), are almost exclusively produced using vanadium-based catalysts. doi.orgencyclopedia.pubresearchgate.net The catalyst systems, often comprising VOCl₃ or VCl₄ activated by an organoaluminum compound like diethylaluminum chloride (DEAC), are effective in producing amorphous terpolymers with excellent elastomeric properties. encyclopedia.pub VCl₃ itself is also used as a catalyst component in the production of EPDM rubber. atamanchemicals.comgoogle.com One of the challenges with traditional vanadium systems is their relatively low activity for incorporating propylene and the diene compared to ethylene, which necessitates recycling of unreacted monomers. google.com
The activation of VCl₃ is a critical step in forming the catalytically active species for olefin polymerization. Organoaluminum compounds are the most common co-catalysts. researchgate.netacs.org The nature of the co-catalyst significantly influences the catalyst's activity and the properties of the resulting polymer.
Commonly used co-catalysts include:
Diethylaluminum chloride (DEAC) : Often used in combination with VCl₃, particularly for producing syndiotactic polypropylene and EPDM. doi.orgrsc.orgresearchgate.net
Triethylaluminum (TEA) : Can be used to reduce VCl₄ to VCl₃ and as a co-catalyst. acs.org
Methylaluminoxane (MAO) : A highly effective activator for a wide range of transition metal catalysts, including VCl₃-based systems. nih.govmdpi.comuh.edu It can generate highly active cationic species.
Ethylaluminum sesquichloride (EASC) : Another alkylaluminum co-catalyst used in vanadium-based systems. researchgate.net
In addition to co-catalysts, certain additives, often referred to as promoters or re-oxidants, can enhance the performance of vanadium catalysts. Ethyl trichloroacetate (B1195264) (ETA) is a frequently used promoter that is believed to re-oxidize inactive V(II) species back to the active V(III) state, thereby improving catalyst activity and stability. doi.orgmdpi.com The presence of a chloro-ligand in the organoaluminum co-catalyst, such as in DEAC, is often crucial for high activity. doi.org
The mechanism of olefin polymerization catalyzed by VCl₃-based systems involves the formation of an active vanadium-alkyl species. The polymerization proceeds via the migratory insertion of the olefin into the vanadium-carbon bond of the growing polymer chain. researchgate.net
Key mechanistic aspects include:
Active Species Formation : The reaction between VCl₃ and the organoaluminum co-catalyst leads to the formation of an alkylated vanadium species, which is believed to be the active site. The exact structure of the active species is often complex and can be bimetallic, involving both vanadium and aluminum. scispace.com
Olefin Coordination and Insertion : The olefin monomer coordinates to the vacant site on the vanadium center. This is followed by the insertion of the coordinated olefin into the V-C bond, extending the polymer chain. researchgate.net
Catalyst Deactivation : A common issue with vanadium catalysts is their deactivation over time. This is often attributed to the reduction of the active V(III) species to inactive V(II) species. researchgate.netscispace.com The use of re-oxidants like ETA can mitigate this deactivation pathway. mdpi.com
Role of Ligands : In modern catalyst systems, ancillary ligands are used to stabilize the vanadium center, enhance its activity, and control the polymer's microstructure. mdpi.comnih.gov
Kinetic studies and mechanistic investigations, including the use of spectroscopic techniques and computational modeling, are continuously providing deeper insights into the elementary steps of the polymerization process. acs.orgnih.govnih.govosti.govbeilstein-journals.org
One of the remarkable features of VCl₃-based catalysts is their ability to control the stereochemistry of polypropylene. While titanium-based Ziegler-Natta catalysts typically produce isotactic polypropylene, vanadium-based systems are known to yield syndiotactic polypropylene (sPP). rsc.orgresearchgate.netgoogle.com
The formation of sPP is attributed to the specific geometry of the active vanadium site and the mechanism of propylene insertion. The generally accepted model involves a chain-end control mechanism, where the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next insertion. researchgate.net The use of dialkylaluminum halides, such as Et₂AlCl, as co-catalysts is crucial for achieving high syndiotacticity. doi.orgrsc.org In contrast, using trialkylaluminum co-catalysts with the same vanadium precursor can lead to the formation of isotactic polypropylene. doi.org
The ability to produce sPP with living characteristics at low temperatures using systems like V(acac)₃/Et₂AlCl further highlights the precise control over the polymerization process that can be achieved with vanadium catalysts. rsc.orgresearchgate.net This living polymerization allows for the synthesis of well-defined block copolymers. rsc.org
Organic Transformation Catalysis
VCl₃ serves as a potent catalyst in various organic synthesis reactions, valued for its effectiveness under often mild conditions. worldofscience.co.zaontosight.ai
This compound is an effective catalyst for multicomponent condensation reactions, which are highly valued in medicinal chemistry for creating libraries of structurally diverse compounds.
Biginelli Reaction: VCl₃ efficiently catalyzes the three-component Biginelli condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. researchgate.net This one-pot synthesis produces dihydropyrimidin-(2H)-ones, a class of compounds with significant biological activities. researchgate.netbanglajol.info The use of a catalytic amount of VCl₃ allows for the generation of a solution-phase library of these heterocyclic compounds in good yields and with straightforward work-up procedures. researchgate.netdergipark.org.tr
Pechmann Condensation: The synthesis of coumarins and their derivatives can be achieved via the Pechmann condensation, and VCl₃ has been identified as a novel and effective catalyst for this transformation. sigmaaldrich.commdpi.com The reaction typically involves the condensation of phenols with β-keto esters. Studies have shown that VCl₃ can facilitate this reaction under solvent-free conditions, providing good yields of the substituted coumarin (B35378) products. osi.lvnitw.ac.in This method presents an efficient route to a variety of coumarin structures. worldofscience.co.zascientificlabs.ie
Table 1: VCl₃ Catalyzed Condensation Reactions
| Reaction | Substrates | Product Type | Catalyst System | Key Features |
|---|---|---|---|---|
| Biginelli Condensation | Aldehyde, β-Keto ester, Urea/Thiourea | Dihydropyrimidinone | VCl₃ | Efficient one-pot synthesis; Good yields. researchgate.netsigmaaldrich.com |
| Pechmann Condensation | Phenol, β-Keto ester | Coumarin | VCl₃ | Effective under solvent-free conditions. mdpi.comnitw.ac.in |
This compound acts as a mild and efficient reagent for the cleavage of protecting groups and the opening of strained rings.
Deprotection of Acetonides: VCl₃ serves as a mild and highly efficient catalyst for the chemoselective deprotection of acetonides to afford the corresponding diols. sigmaaldrich.cnatamanchemicals.com This method is valued for its selectivity, allowing for the removal of the acetonide group while other protecting groups may remain intact. wikipedia.orgwikiwand.comchemicalbook.com
Cleavage of Epoxides: The catalyst has been successfully used in the cleavage of epoxides with aromatic amines to produce β-amino alcohols. sigmaaldrich.comthieme-connect.comsigmaaldrich.com These reactions are noted for being highly regioselective and completely anti-stereoselective, proceeding efficiently at room temperature to give the desired products in very good yields. thieme-connect.com
Table 2: VCl₃ Catalyzed Deprotection and Cleavage Reactions
| Reaction Type | Substrate | Reagent | Product | Key Features |
|---|---|---|---|---|
| Acetonide Deprotection | Acetonide-protected diol | VCl₃ in Methanol | Diol | Mild, chemoselective, efficient. sigmaaldrich.comatamanchemicals.com |
| Epoxide Cleavage | Epoxide | Aromatic Amine, VCl₃ | β-Amino Alcohol | Highly regioselective and stereoselective. thieme-connect.comsigmaaldrich.com |
A key application of VCl₃ in organic synthesis is its role in promoting the formation of carbon-carbon bonds, particularly in reductive coupling reactions.
Pinacol (B44631) Coupling: this compound is a well-known catalyst for the Pinacol coupling reaction, which involves the reductive homocoupling of aldehydes or ketones to form vicinal diols. wikipedia.org For instance, VCl₃ in the presence of a reducing metal such as zinc or aluminum effectively catalyzes the coupling of benzaldehyde (B42025) to produce 1,2-diphenyl-1,2-ethanediol. wikipedia.orgwikipedia.org The reaction can often be carried out in water, highlighting its utility in green chemistry. sigmaaldrich.cnatamanchemicals.comottokemi.comcenmed.com
VCl₃'s ability to facilitate such C-C bond formations makes it a valuable reagent in the synthesis of complex organic molecules. ontosight.aiosti.gov
This compound and its complexes can act as catalysts in both oxidation and reduction processes, demonstrating the redox versatility of the vanadium center.
Oxidation: The tetrahydrofuran (B95107) complex of this compound, VCl₃(THF)₃, is used as a catalyst for the oxidation of a wide variety of allylic alcohols. alfa-chemistry.com The mechanism is believed to proceed via a radical pathway.
Reduction: VCl₃ is employed as a reducing agent in analytical chemistry for the determination of nitrate (B79036) and nitrite (B80452) in water samples. sigmaaldrich.cnatamanchemicals.com It reduces nitrate to nitrite, which can then be quantified, offering a safer alternative to traditional methods. worldofscience.co.zawikipedia.orgchemicalbook.com This showcases its application in environmental analysis. lookchem.com
Mechanistic Elucidation of this compound Catalyzed Reactions
Understanding the mechanism of VCl₃-catalyzed reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. A key aspect of these investigations is the identification of the catalytically active species. osti.govresearchgate.net
The V(III) ion is often proposed as the active species, but it can be oxidized or reduced in situ, or act as a precursor to the true catalyst.
In Olefin Polymerization: In the vanadium-catalyzed polymerization of olefins, vanadium(III) species are widely assumed to be the active species. researchgate.netsemanticscholar.org These reactions often employ a co-catalyst, such as dimethylaluminium chloride (DMAC) or methylaluminoxane (MAO), which activates the VCl₃ precursor. doi.org It has been proposed that the active V(III) center can be reduced to a less active V(II) state during the reaction. Consequently, "promoters" or "re-activators" like ethyl trichloroacetate (ETCA) are sometimes added to re-oxidize the V(II) back to the active V(III) state, thereby extending the catalyst's lifetime. semanticscholar.org Studies using NMR and X-ray Absorption Spectroscopy (XAS) have aimed to identify the V(III)-alkyl intermediates that are believed to be the active sites. doi.orgnih.gov
In Other Transformations: For other reactions, the active species may not be V(III). In a catalytic cycle for pyrrole (B145914) synthesis starting from VCl₃(THF)₃, mechanistic studies suggest the in situ formation of a mono(imido)vanadium(III) intermediate. nih.gov This species is not the final catalyst but reacts further to generate a bis(imido)vanadium(V) complex, which is proposed to be the catalytically active species in the main cycle. nih.gov Similarly, in certain catechol dioxygenase reactions, various vanadium precatalysts, including V(III) compounds, evolve under catalytic conditions into a common V(V) complex, which acts as the catalyst resting state. nih.gov
When VCl₃ is used in aqueous media, the hydrated hexaaquo complex, [V(H₂O)₆]³⁺, is formed, which possesses a regular octahedral geometry. wikiwand.comacs.org This hydrated ion or its partially hydrolyzed forms are often the starting point for catalytic cycles in water. chemicalbook.comchembk.com The Lewis acidic nature of this aquo-complex is central to its catalytic activity in reactions like condensations and hydrolyses. chemimpex.com
Reaction Intermediate Characterization
The identification of reaction intermediates is crucial for understanding the catalytic cycle of this compound. In olefin polymerization, a key application for VCl3-based catalysts, the nature of the active species has been a subject of extensive research.
For instance, in ethylene polymerization catalyzed by VCl3 activated by cocatalysts like methylaluminoxane (MAO) or other aluminum alkyls, a V(III)-CH3 intermediate has been identified using 1H and 2H NMR spectroscopy. doi.org Another proposed active species is a chloro-bridging intermediate with a V-Cl-Al core. doi.org The challenge in characterizing these intermediates lies in the paramagnetic nature of V(II), V(III), and V(IV) species, which often complicates spectroscopic analysis. doi.org
In some cases, the vanadium species can be reduced to lower oxidation states during the reaction, which may be less active or inactive. doi.org The addition of activating agents can help reoxidize the vanadium to a higher, more active state. doi.org
Kinetic Studies and Reaction Rate Dependencies
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. The kinetics of ligand exchange reactions involving vanadium(III) β-diketonate complexes have been investigated. For the replacement of acetylacetone (B45752) with hexafluoroacetylacetone, the rate law includes both first- and second-order terms with respect to the incoming ligand. cdnsciencepub.com Conversely, the exchange with deuteroacetylacetone follows a rate law with zero-order and first-order terms. cdnsciencepub.com These reactions are notably catalyzed by acids and inhibited by bases. cdnsciencepub.com
In the context of redox flow batteries, the kinetics of the V(III)/V(II) redox reaction are significant. Studies have shown that an increase in temperature facilitates this reaction, leading to higher electrode reaction rate constants (k_s) and diffusion coefficients (D_V(III)). nih.gov The sluggish kinetics of the V(III)/V(II) couple compared to the V(IV)/V(V) couple is a known challenge in these systems. nih.gov
The oxidation of vanadium(III) by other ions has also been a subject of kinetic analysis. For example, the kinetics of the reaction between titanium(III) and vanadium(V) have been studied using stopped-flow spectrophotometry. rsc.org
Role of Ligands in Catalytic Performance and Selectivity
The ligands coordinated to the vanadium center play a pivotal role in determining the catalyst's activity, stability, and selectivity. ontosight.aiscispace.com A wide array of ligands, including those with N-, O-, and P-donor atoms, have been employed to modify the properties of vanadium(III) catalysts. doi.org
In olefin polymerization, the ligand structure significantly impacts the catalytic behavior. doi.org For example, iminopyridine-supported V(III) catalysts, when activated with MAO, have demonstrated higher catalytic activities and a switch in selectivity from trans-1,4 to cis-1,4 polymerization of isoprene (B109036) compared to the traditional VCl3/MAO system. nih.gov The electronic and steric properties of these ligands can be tuned to control the polymerization process. nih.gov
Similarly, vanadium(III) complexes with tridentate [O,P,O] ligands have been found to be more active in ethylene polymerization than those with [O,P=O,O] ligands, suggesting a beneficial effect of softer donor atoms. doi.org The use of bulky ligands can also lead to the formation of polymers with specific microstructures and high molecular weights. researchgate.net
The table below summarizes the effect of different ligands on the catalytic performance of this compound in polymerization reactions.
| Ligand Type | Cocatalyst | Polymerization Reaction | Key Findings | Reference |
| Iminopyridine | MAO | Isoprene | Higher activity and cis-1,4 selectivity | nih.gov |
| Tridentate [O,P,O] | DEAC/ETA | Ethylene | More active than [O,P=O,O] ligands | doi.org |
| Bis(arylimino)acenaphthene | DEAC | Ethylene | High efficiency at elevated temperatures | doi.org |
| Phosphine (B1218219) | MAO | 1,3-Butadiene | Microstructure depends on phosphine ligand | mdpi.com |
Computational Approaches to Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms involving this compound. researchgate.net These studies provide insights into the structure of intermediates and transition states, reaction energy profiles, and the role of various components in the catalytic system.
DFT studies on the polymerization of ethylene by salicylaldiminatovanadium(III) catalysts have been used to investigate the role of the aluminum-based cocatalyst and the nature of the active species. doi.org Computational investigations have also been applied to understand the mechanism of vanadium-catalyzed deoxydehydration of diols and the generation of hypochlorite (B82951) by vanadium chloroperoxidases. acs.orgosti.gov In the latter, computations have shown that the vanadium ion acts as a spectator, positioning the substrates without changing its oxidation state. acs.orgresearchgate.net
Recent DFT calculations on a vanadium(III) hydroxamate complex helped to confirm its stability and suggest a distorted-octahedral geometry. aristonpubs.comresearchgate.net These computational models are crucial for designing more efficient and selective catalysts by providing a molecular-level understanding of the reaction pathways. uw.edu.pl
Applications in Advanced Materials Science Utilizing Vanadium Iii Chloride
Precursor Chemistry for Thin Film Deposition
Vanadium(III) chloride is a key starting material in the synthesis of various vanadium-based thin films. These films are deposited onto substrates to create materials with specific functionalities, leveraging techniques that rely on the controlled chemical transformation of the precursor.
This compound is utilized as a precursor in the fabrication of vanadium oxide (VOx) thin films, which are known for their unique phase transition properties. nih.gov Specifically, Vanadium dioxide (VO₂) films exhibit a semiconductor-to-metal transition near room temperature, making them valuable for applications like "smart windows" and optical switches. mdpi.comresearchgate.netrsc.org One method involves a two-step chemical vapor deposition (CVD) process where VCl₃ is first used to grow VO₂ thin films. nih.gov These films can later be transformed into other vanadium oxides or nitrides through subsequent processing. nih.gov The resulting VOx films, including Vanadium sesquioxide (V₂O₃), are subjects of intense research for their potential in novel electronic and memory devices. researchgate.netmdpi.com The precise control over the stoichiometry and crystalline phase of the vanadium oxide film is a significant challenge, with the properties of the final material being highly dependent on the deposition conditions. rsc.org
| Parameter | Description | Typical Values/Conditions | Reference |
|---|---|---|---|
| Precursor | This compound (VCl₃) | Thermally evaporated upstream | nih.gov |
| Deposition Method | Chemical Vapor Deposition (CVD) | Vapor-phase reactions | nih.gov |
| Substrate Temperature | The temperature at which the substrate is held during deposition. | ~600 °C | nih.gov |
| Carrier Gas | An inert gas used to transport the precursor vapors to the substrate. | Argon (Ar) at ~40 sccm | nih.gov |
| Oxidizing Agent | Source of oxygen to form the oxide film. | Residual O₂ from ambient air | nih.gov |
Vanadium Nitride (VN) is a hard, refractory material with a gold-like appearance that has potential applications in areas such as solar control coatings due to its ability to reflect infrared radiation. cambridge.orgcambridge.org While direct synthesis from VCl₃ can be complex, a common and effective method involves a two-step process. First, this compound is used as a precursor to synthesize VO₂ thin films via chemical vapor deposition (CVD). nih.gov In the second step, these VO₂ films undergo a nitridation process, where they are annealed in a pure ammonia (NH₃) atmosphere at elevated temperatures. nih.gov This atomic substitution method successfully converts the oxide film into a two-dimensional cubic Vanadium Nitride film. nih.gov Although other methods exist using precursors like Vanadium(IV) chloride (VCl₄) to produce Vanadium Nitride, the VCl₃-based route offers a viable pathway for creating these functional thin films. cambridge.orgcambridge.orgresearchgate.net
This compound is a precursor for thin film deposition techniques like Chemical Vapor Deposition (CVD) and can be related to precursors used in Atomic Layer Deposition (ALD). nih.gov In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes or reacts on a heated substrate to form a solid thin film. nih.gov VCl₃ can be thermally evaporated and transported by a carrier gas to the substrate, where it reacts with an oxygen source to form vanadium oxide films. nih.gov
ALD is a similar technique that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time, allowing for exceptional thickness control. rsc.org While organic vanadium compounds are often used in ALD, inorganic precursors like vanadium chlorides are also employed. mdpi.comsci-hub.box The choice of precursor is critical and must meet several criteria, including sufficient vapor pressure, chemical stability to prevent self-decomposition, and high reactivity with the substrate surface. Although Vanadium(IV) chloride (VCl₄) is more commonly cited as an ALD precursor for VO₂ films, the underlying principles of using a volatile metal halide source are directly applicable to VCl₃. mdpi.comsci-hub.box
Role in Synthesis of Nanomaterials and Nanostructures
This compound is an important reactant in the synthesis of novel nanomaterials, particularly non-oxide ceramics like Vanadium Diboride (VB₂). researchgate.net VB₂ nanoparticles are of interest due to their high melting point and hardness. researchgate.net A notable synthesis method involves the reaction of VCl₃ with sodium borohydride (NaBH₄) in an autoclave reactor under an argon atmosphere. researchgate.net
In a typical process, VCl₃ and an excess of NaBH₄ are heated for an extended period. researchgate.net Research has shown that VB₂ nanoparticles with an average particle size of 20–35 nm can be successfully prepared using this method in a temperature range of 595–930°C, with 725°C being identified as an optimal synthesis temperature. researchgate.net This process demonstrates the utility of this compound as a vanadium source for creating finely structured nanomaterials with specific and desirable properties. researchgate.nethimedialabs.com
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Vanadium Precursor | This compound (VCl₃) | Formation of VB₂ nanoparticles | researchgate.net |
| Reducing/Boron Source | Sodium borohydride (NaBH₄) | ||
| Molar Ratio (VCl₃:NaBH₄) | 1:10 | ||
| Atmosphere | Argon | ||
| Optimal Temperature | 725°C | Average particle size of 20-35 nm | researchgate.net |
| Reaction Time | 14–28 hours | Ensures completion of the reaction | researchgate.net |
Development of Vanadium-Based Energy Storage Materials
This compound plays a significant role in the field of energy storage, particularly in the development of materials for Vanadium Redox Flow Batteries (VRFBs). sigmaaldrich.comsigmaaldrich.comottokemi.com These batteries are promising candidates for large-scale grid energy storage due to their scalability and long cycle life. wikipedia.org
This compound is a key component in the electrolyte solutions used in some all-vanadium redox flow batteries. sigmaaldrich.comwikipedia.org In a typical VRFB, vanadium ions in four different oxidation states (V²⁺, V³⁺, V⁴⁺, V⁵⁺) are used as the active species in the negative and positive half-cells. wikipedia.org The standard configuration often uses vanadium sulfates dissolved in sulfuric acid. wikipedia.org
This compound (VCl₃) serves as a crucial precursor in the synthesis of various advanced materials owing to its reactivity and ability to introduce vanadium into different matrices. wikipedia.orgchemeurope.comnih.gov Its primary application in this field is in the creation of non-oxide ceramics, which are valued for their high hardness, thermal stability, and wear resistance.
Advanced Ceramic Materials
This compound is a key starting material for the synthesis of several vanadium-based non-oxide ceramics, including borides, nitrides, and carbides. These materials are sought after for applications in high-temperature engineering and as wear-resistant coatings.
Detailed Research Findings:
Research has demonstrated the successful synthesis of phase-pure Vanadium Diboride (VB₂) nanoparticles through the solid-state reaction of this compound with Sodium Borohydride (NaBH₄). researchgate.net In these syntheses, VCl₃ is reacted with a molar excess of NaBH₄ under an argon atmosphere at elevated temperatures. Studies have shown that the formation of pure, nanoparticulate VB₂ occurs at temperatures of 595°C and above, which corresponds to the temperature of active NaBH₄ decomposition. The resulting VB₂ nanoparticles exhibit a hexagonal crystal structure. researchgate.net
The particle size of the synthesized Vanadium Diboride is highly dependent on the reaction temperature. For instance, synthesis at 595°C yields an average particle size of 20 nm, which increases to 35 nm when the temperature is raised to 930°C. The optimal synthesis temperature to produce phase-pure VB₂ without significant sintering has been identified as 725°C. researchgate.net
Beyond borides, VCl₃ is a logical precursor for other vanadium ceramics. While many modern synthesis routes for Vanadium Nitride (VN) and Vanadium Carbide (VC) utilize precursors like Vanadium(V) oxide (V₂O₅) or Vanadium Oxytrichloride (VOCl₃), the fundamental role of vanadium chlorides is well-established. ucl.ac.uknih.govmdpi.com For example, some methods for creating VN thin films have utilized "vanadium chloride" as a precursor in Metal Organic Chemical Vapor Deposition (MOCVD) processes. researchgate.net
Table 1: Synthesis of Vanadium Diboride (VB₂) Nanoparticles from this compound This table details the experimental conditions for the synthesis of VB₂ nanoparticles via the reaction of VCl₃ with NaBH₄ and the resulting material properties.
| Reaction Temperature (°C) | Reaction Time (h) | VCl₃:NaBH₄ Molar Ratio | Resulting Material | Average Particle Size (nm) | Reference |
|---|---|---|---|---|---|
| 595 | 28 | 1:10 | Vanadium Diboride (VB₂) | 20 | researchgate.net |
| 725 | 14 | 1:10 | Vanadium Diboride (VB₂) | 25 | researchgate.net |
| 850 | 14 | 1:10 | Vanadium Diboride (VB₂) | 30 | researchgate.net |
| 930 | 14 | 1:10 | Vanadium Diboride (VB₂) | 35 | researchgate.net |
Superconductor Materials
Vanadium is a component in several notable superconducting materials, such as Vanadium Silicide (V₃Si), which exhibits superconductivity at a relatively high critical temperature (Tc) of 17.1 K. d-nb.infonih.gov Other vanadium-based materials, including certain kagome lattice compounds, are also of significant interest in superconductivity research. arxiv.org
However, the synthesis routes for these advanced superconducting materials, particularly in thin-film and bulk forms, typically rely on the reaction of elemental vanadium metal with other constituent elements at high temperatures. d-nb.infonih.gov While this compound is a common and versatile precursor for a wide range of vanadium(III) complexes and compounds, its direct application in the synthesis of vanadium-based superconductors is not prominently documented in current research literature. wikipedia.orgnih.gov Its role is more established in the synthesis of the ceramic materials discussed previously.
Spectroscopic and Structural Elucidation of Vanadium Iii Chloride Systems
Vibrational Spectroscopy (IR, Raman) for Structural Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of vanadium(III) chloride and its derivatives. nih.govtriprinceton.org These methods provide information on the vibrational modes of the molecules, which are sensitive to bond strengths, molecular symmetry, and the nature of ligands coordinated to the vanadium center.
In the solid state, anhydrous VCl₃ exhibits a layered crystal structure, and its vibrational spectra are consistent with this arrangement. chemeurope.comwikipedia.org For instance, the electronic spectra of VCl₃ have shown absorption bands at 697, 284, and 230 cm⁻¹, which are indicative of its structural properties. researchgate.net
When VCl₃ forms complexes with various ligands, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), the vibrational spectra change significantly. chemeurope.comatamanchemicals.com For example, in the complex VCl₃(ddpd), where ddpd is a strong-field ligand, Raman spectroscopy reveals two broad electronic transitions around 500 and 900 cm⁻¹. nih.gov These are attributed to the splitting of the ground state due to the lower symmetry of the complex compared to a perfect octahedral environment. nih.gov Similarly, electronic Raman transitions have been observed for other V(III) complexes like [V(H₂O)₆]³⁺ and [V(urea)₆]³⁺. nih.gov The analysis of far-infrared spectra, in conjunction with other techniques, has been crucial in identifying adducts of VCl₃. capes.gov.br
The table below summarizes characteristic vibrational frequencies for VCl₃ and related species.
| Compound/Species | Technique | Frequency (cm⁻¹) | Assignment | Reference |
| VCl₃ | Electronic | 697, 284, 230 | Structural Absorptions | researchgate.net |
| VCl₃(ddpd) | Raman | ~500, ~900 | Electronic Raman Transitions | nih.gov |
| [V(H₂O)₆]³⁺ | Raman | 1900–2900 | Electronic Raman Transitions | nih.gov |
| [V(urea)₆]³⁺ | Raman | ~1400 | Electronic Raman Transitions | nih.gov |
| [C(NH₂)₃]V(OH₂)₆₂ | Raman | ~2720 | ³A→³E(C₃) Electronic Transition | nih.gov |
Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides crucial information about the d-orbital splitting and electronic transitions in vanadium(III) complexes. nih.govwikipedia.org The V³⁺ ion has a d² electron configuration, which gives rise to characteristic absorption bands corresponding to transitions between electronic states. wikipedia.org
In an octahedral ligand field, the ground state of V³⁺ is ³T₁g(F). researchgate.net UV-Vis spectra typically show spin-allowed transitions to the excited states ³T₂g(F) and ³T₁g(P). researchgate.netelectrochem.org For example, in molten NaCl-KCl, V(III) exists as the octahedral [VCl₆]³⁻ complex, which shows a maximum absorption at 16,990 cm⁻¹ corresponding to the ³T₁g → ³T₂g transition. electrochem.org The polarized absorption spectra of the trans-[VCl₂(H₂O)₄]⁺ chromophore show transitions from the ³T₁g(³F) ground state to the ³T₂g(³F), ³T₁g(³P), and ³A₂g(³F) excited states. researchgate.net
The nature of the ligands significantly influences the position and intensity of these bands. Strong-field ligands cause a larger splitting of the d-orbitals, leading to higher energy absorptions. nih.gov For instance, the complex VCl₃(ddpd) in acetonitrile displays prominent absorption bands at approximately 320 nm (31,250 cm⁻¹) and 463 nm (21,598 cm⁻¹), with a much weaker band at 702 nm (14,245 cm⁻¹). nih.gov
The coordination number and geometry also play a critical role. Six-coordinate V(III) complexes with O,N donor atoms typically show large zero-field splitting and no absorption bands in the near-infrared (NIR) region. nih.gov In contrast, seven-coordinate complexes often exhibit a NIR absorption band and have a smaller zero-field splitting. nih.gov
The table below presents UV-Vis absorption data for selected vanadium(III) species.
| Complex/Species | Solvent/Medium | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment | Reference |
| [VCl₆]³⁻ | NaCl-KCl melt | ~589 | - | ³T₁g → ³T₂g | electrochem.org |
| VCl₃(ddpd) | Acetonitrile | 320 | - | Optical Transition | nih.gov |
| VCl₃(ddpd) | Acetonitrile | 463 | - | Optical Transition | nih.gov |
| VCl₃(ddpd) | Acetonitrile | 702 | < 100 | Optical Transition | nih.gov |
| trans-[VCl₂(H₂O)₄]⁺ | Crystal | 950-1030 | - | Spin-forbidden transition | researchgate.net |
Magnetic Resonance Techniques
NMR spectroscopy of paramagnetic compounds like V(III) complexes presents unique challenges and opportunities. wikipedia.orgdu.ac.in The presence of unpaired electrons in the V³⁺ (d²) ion leads to large chemical shifts (hyperfine shifts) and significant line broadening, which can sometimes render signals undetectable. wikipedia.orgwikipedia.orgdu.ac.in However, these paramagnetic effects also provide valuable information about the electronic structure and bonding within the molecule. wikipedia.orgacs.org
⁵¹V-NMR: The ⁵¹V nucleus is a sensitive probe of the local chemical environment. While many V(III) compounds are difficult to study by NMR due to their paramagnetic nature, solid-state NMR techniques can be employed. nih.gov For instance, high-quality solid-state ¹⁷O NMR spectra have been obtained for paramagnetic coordination compounds where oxygen is directly bonded to a V(III) center, with isotropic paramagnetic shifts spanning over 10,000 ppm. nih.gov This approach, combined with DFT calculations, helps to elucidate the hyperfine interactions. nih.gov While direct ⁵¹V NMR on paramagnetic V(III) is challenging, studies on related vanadium complexes in different oxidation states, like V(V) in VOCl₃, provide reference points and insights into environmental effects on NMR parameters. researchgate.netresearchgate.net
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of ligands coordinated to a paramagnetic V(III) center are characterized by wide chemical shift ranges and broadened signals. wikipedia.org The hyperfine shift observed for a ligand nucleus is the difference between its chemical shift in the paramagnetic complex and a corresponding diamagnetic analogue. wikipedia.org This shift is composed of two main contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the V(III) center. wikipedia.orgacs.org These shifts provide detailed information about the spin distribution and geometry of the complex. tamu.edubohrium.com For example, paramagnetic ¹H and ⁵¹V NMR have been used to characterize vanadium bis-phenolate NHC complexes. bohrium.com
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a key technique for studying paramagnetic species. mdpi.comutexas.edu The V³⁺ ion has an integer spin ground state (S=1), which, coupled with what is often a large zero-field splitting (zfs), makes it "EPR-silent" under conventional X-band EPR conditions. nih.govresearchgate.net
To overcome this limitation, high-frequency and high-field EPR (HFEPR) is employed. nih.govresearchgate.net HFEPR uses much higher microwave frequencies and magnetic fields, which allows for the direct determination of the spin Hamiltonian parameters, including the axial (D) and rhombic (E) zero-field splitting parameters and the g-tensor components. nih.gov
For example, HFEPR studies on VCl₃(thf)₃ detected a zero-field transition at 15.8 cm⁻¹ (474 GHz). nih.gov For other pseudooctahedral V(III) complexes like V(acac)₃ and VBr₃(thf)₃, HFEPR has successfully determined a complete set of spin Hamiltonian parameters. nih.gov These parameters provide a detailed description of the electronic structure of the V(III) ion and are sensitive to the coordination geometry. researchgate.net The typical range of g values for V(III) complexes is reported to be between 1.72 and 2.10. researchgate.net
The table below lists spin Hamiltonian parameters for some V(III) complexes determined by HFEPR.
| Complex | D (cm⁻¹) | E (cm⁻¹) | gₓ | gᵧ | g₂ | Reference |
| V(acac)₃ | +7.470(1) | +1.916(1) | 1.833(4) | 1.72(2) | 2.03(2) | nih.gov |
| VBr₃(thf)₃ | -16.162(6) | -3.694(4) | 1.86(1) | 1.90(1) | 1.710(4) | nih.gov |
| VCl₃(thf)₃ | ~10 | - | - | - | - | nih.gov |
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography
Anhydrous VCl₃ adopts the common bismuth triiodide (BiI₃) crystal structure. chemeurope.comwikipedia.orgatamanchemicals.com This structure consists of a hexagonal closest-packed array of chloride ions, with vanadium(III) ions occupying two-thirds of the octahedral holes in alternating layers, forming a layered structure. chemeurope.comwikipedia.org Powder X-ray diffraction (PXRD) confirms this hexagonal structure, matching PDF card 15-382. thermofisher.com The V-Cl bond lengths in this structure are all equivalent at 2.39 Å. materialsproject.org
Single-crystal X-ray crystallography has been used to determine the detailed structures of numerous VCl₃ adducts and derivatives. rsc.orgrsc.org
Single-crystal X-ray diffraction studies have provided detailed molecular geometries for various this compound complexes. rsc.orgijres.org
VCl₃(NMe₃)₂: The structure of trichlorobis(trimethylamine)vanadium(III) was determined to have a trigonal bipyramidal coordination geometry around the vanadium atom. The two independent V-Cl bond lengths have a mean value of 2.239 Å, and the Cl-V-Cl angles are approximately 121.0° and 118.1°. rsc.org
VCl₃(THF)₃: X-ray crystallography confirmed the composition of this complex and revealed that the molecule has a meridional arrangement of the three chloride and three THF ligands, forming a distorted octahedral geometry around the vanadium center. rsc.org
[VCl₂(H₂O)₄]Cl·2H₂O: The hexahydrate of VCl₃ has a monoclinic crystal structure. It consists of a slightly distorted octahedral trans-[VCl₂(H₂O)₄]⁺ cation, a chloride anion, and two non-coordinated water molecules of crystallization. wikipedia.org
The table below summarizes key structural parameters for VCl₃ and some of its complexes.
| Compound | Crystal System | Space Group | V-Cl Bond Length (Å) | V-Ligand Bond Length (Å) | Coordination Geometry | Reference |
| α-VCl₃ | Hexagonal | R-3 | 2.39 | - | Octahedral | thermofisher.commaterialsproject.org |
| VCl₃(NMe₃)₂ | Orthorhombic | Pnma | 2.239 (mean) | - (V-N) | Trigonal Bipyramidal | rsc.org |
| mer-VCl₃(THF)₃ | - | - | - | - (V-O) | Distorted Octahedral | rsc.org |
| trans-[VCl₂(H₂O)₄]Cl·2H₂O | Monoclinic | - | - | - (V-O) | Distorted Octahedral | wikipedia.org |
Crystal Structure Analysis
The structural elucidation of anhydrous this compound (VCl₃) through single-crystal X-ray diffraction reveals a distinct layered lattice. wikipedia.orgchemeurope.com VCl₃ adopts the bismuth triiodide (BiI₃) type structure, which is characterized by a hexagonal close-packed (hcp) array of chloride ions. wikipedia.orgchemeurope.com Within this framework, the vanadium(III) ions occupy two-thirds of the octahedral holes in alternating layers, leading to a layered hexagonal lattice. wikipedia.org This arrangement results in a trigonal crystal system with the space group R3̅. wikipedia.org
The coordination geometry around each vanadium(III) ion is octahedral, being bonded to six chloride ions. materialsproject.orgshef.ac.uk The V³⁺ cation possesses a d² electronic configuration, which renders the compound paramagnetic. wikipedia.orgchemeurope.com The hexahydrated form, [VCl₂(H₂O)₄]Cl·2H₂O, displays a different crystal structure, crystallizing in a monoclinic system. In this hydrate, the vanadium ion is at the center of a slightly distorted octahedral complex, trans-[VCl₂(H₂O)₄]⁺, with two chloride ions and four water molecules directly coordinated to the metal. wikipedia.orgchemeurope.com
Analysis of VCl₃ derivatives, such as trichlorobis(trimethylamine)vanadium(III), VCl₃(NMe₃)₂, shows a trigonal bipyramidal coordination polyhedron around the vanadium atom. rsc.org In this complex, the V-Cl bond lengths are approximately 2.239 Å. rsc.org
Table 1: Crystallographic Data for Anhydrous this compound (VCl₃)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | wikipedia.org |
| Space Group | R3̅ (No. 148) | wikipedia.org |
| Lattice Constants | a = 6.012 Å, c = 17.34 Å | wikipedia.org |
| Lattice Angles | α = 90°, β = 90°, γ = 120° | wikipedia.org |
| Coordination Geometry | Octahedral | chemeurope.comshef.ac.uk |
| Structure Type | BiI₃ | wikipedia.orgchemeurope.com |
Mass Spectrometry Techniques (e.g., FAB-MS)
Mass spectrometry (MS) provides critical insights into the molecular weight and fragmentation patterns of chemical compounds. For non-volatile and thermally sensitive coordination complexes involving this compound, soft ionization techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) are particularly valuable. FAB-MS allows for the analysis of intact complex ions from a condensed phase, typically a glycerol (B35011) or m-nitrobenzyl alcohol matrix, minimizing fragmentation during the ionization process.
Research on vanadium-diamine complexes, which are synthesized from VCl₃ precursors, demonstrates the utility of positive-ion FAB-MS. scielo.br In these studies, the mass spectra reveal peaks corresponding to the molecular ion of complex cations, confirming their formation and stability in the gas phase. For example, the analysis of trinuclear vanadium complexes shows characteristic isotopic patterns and fragmentation pathways, such as the loss of a ligand or a counter-ion. scielo.br The observed mass-to-charge (m/z) ratio for the molecular ion confirms the structure of the synthesized species. scielo.br This technique is instrumental in characterizing the products of reactions involving VCl₃, verifying the coordination of ligands to the vanadium center.
Table 2: Representative FAB-MS Data for a Trinuclear Vanadium(II) Chloride Complex
| Complex Ion | Observed m/z | Relative Intensity (%) | Reference |
|---|---|---|---|
| [V₃Cl₅(teeda)₃]⁺ | 846 | 90 | scielo.br |
| [V₃Cl₅(tmeda)₃]⁺ | 678 | 20 | scielo.br |
Note: Data is for related vanadium-diamine complexes derived from VCl₃ precursors to illustrate the application of FAB-MS. teeda = N,N,N',N'-tetraethylethane-1,2-diamine; tmeda = N,N,N',N'-tetramethylethylenediamine.
Advanced Spectroscopic Techniques for Electronic Structure Probing
The electronic properties of this compound and its complexes are governed by the d² electron configuration of the V³⁺ ion. Advanced spectroscopic techniques are essential for probing the intricate details of its electronic structure, including oxidation states, ligand field effects, and electron-electron interactions.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of vanadium. acs.org In studies involving VCl₃, the binding energy of the V 2p core level is characteristic of the V³⁺ oxidation state. acs.org For instance, in vanadium oxychloride (VOCl), which contains V³⁺, the V 2p₃/₂ peak is located at approximately 515.7 eV. acs.org Upon oxidation or reduction, this peak shifts to higher or lower binding energies, respectively, allowing for the direct monitoring of changes in the vanadium oxidation state during chemical reactions. acs.org XPS has been effectively used to confirm that V(III) acts as a reducing agent for graphene oxide without leaving significant impurities. rsc.orgrsc.org
X-ray Absorption Spectroscopy (XAS) , encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the oxidation state and local coordination environment of the vanadium atom. acs.orgmdpi.com The V K-edge energy in a XANES spectrum is sensitive to the oxidation state of the vanadium center. mdpi.comescholarship.org EXAFS analysis can yield precise information on the bond distances and coordination numbers of the atoms immediately surrounding the vanadium ion. acs.orgmdpi.com For example, solution-phase XAS studies on (imido)vanadium complexes derived from VCl₃ have been used to identify the formation of V(III) active species in catalytic processes, revealing changes in V-Cl bond lengths upon reaction with aluminum co-catalysts. acs.org
Electronic Absorption and Magnetic Circular Dichroism (MCD) Spectroscopy are powerful tools for investigating the d-d electronic transitions. The electronic absorption spectrum of V(III) complexes typically shows ligand-field bands in the visible and near-infrared regions. nih.govbenthamopenarchives.com For pseudo-octahedral V(III) complexes like VCl₃(THF)₃, combining electronic absorption, MCD, and high-field electron paramagnetic resonance (HFEPR) allows for a detailed determination of the spin Hamiltonian parameters (D and E), which describe the zero-field splitting of the S=1 ground state. nih.gov These parameters provide quantitative insight into the distortion from ideal octahedral symmetry and the electronic structure of the V³⁺ ion. nih.gov
Table 3: Spectroscopic Data for Electronic Structure Analysis of V(III) Systems
| Technique | System | Finding | Value | Reference |
|---|---|---|---|---|
| XPS | VOCl (V³⁺) | V 2p₃/₂ Binding Energy | ~515.7 eV | acs.org |
| XAS (EXAFS) | (Imido)vanadium(III) species | V-Cl Bond Length | 2.34 ± 0.04 Å | acs.org |
| HFEPR/MCD | VBr₃(thf)₃ | Zero-field splitting parameter (D) | -16.162 cm⁻¹ | nih.gov |
| HFEPR/MCD | VBr₃(thf)₃ | Zero-field splitting parameter (E) | -3.694 cm⁻¹ | nih.gov |
Theoretical and Computational Chemistry of Vanadium Iii Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for studying the properties of VCl₃ and its complexes. aps.orgresearchgate.net DFT calculations are instrumental in elucidating the electronic structure, optimizing molecular geometries, and predicting spectroscopic parameters. researchgate.netnih.gov
Electronic Structure Elucidation
DFT calculations have been employed to understand the electronic ground state and excited states of VCl₃. For the isolated VCl₃ molecule, computations have indicated a Jahn-Teller-distorted ground-state structure of C₂ᵥ symmetry. nih.govresearchgate.net However, this distorted structure is only slightly more stable (by less than 3 kJ/mol) than the higher-symmetry D₃ₕ state, suggesting a dynamic Jahn-Teller effect. nih.govresearchgate.net In the solid state, VCl₃ is characterized as a Mott-Hubbard insulator. aps.org DFT calculations, particularly using the GGA+U method, have been crucial in demonstrating this insulating nature and in identifying the presence of small 2D magnetic polarons localized on the vanadium sites. aps.org These polarons arise from V-Cl bond relaxation and significantly influence the material's electromagnetic properties by promoting the occupation of dispersion-less spin-polarized V-3d a₁g states. aps.org
In vanadium(III) complexes, DFT has been used to describe the electronic structure of both ground and excited states. For instance, in a VCl₃ complex with a ddpd ligand (N,N'-dimethyl-N,N'-dipyridine-2-ylpyridine-2,6-diamine), relativistic two-component time-dependent DFT (TDDFT) was used to elucidate the electronic structures. nih.gov Similarly, for the [V(tbpy)₃]³⁺ complex (where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine), DFT calculations using the B3LYP functional established an S=1 ground state, correctly described as [Vᴵᴵᴵ(tbpy⁰)₃]³⁺. acs.org
Molecular Geometry Optimization
Computational studies have been vital in determining the molecular geometry of VCl₃, which has been challenging to establish experimentally due to its reactive nature and the presence of multiple species in the gas phase at high temperatures. nih.govresearchgate.net Geometry optimization calculations at various levels of theory consistently predict a Jahn-Teller distorted ground-state structure with C₂ᵥ symmetry for the monomeric VCl₃ molecule. nih.govresearchgate.net However, the small energy difference between this and the D₃ₕ structure makes a definitive assignment of the equilibrium geometry difficult. nih.govresearchgate.net
For solid VCl₃, which crystallizes in a rhombohedral structure (R-3, No. 148), DFT calculations have been used to relax the lattice parameters. aps.org In a study combining DFT with gas-phase electron diffraction (ED), the geometries of VCl₂ and VCl₃ were determined, highlighting the complexity of the vapor above heated VCl₂ samples, which contains a mixture of both species. nih.govresearchgate.net
Table 1: Calculated and Experimental Geometrical Parameters for VCl₃
| Parameter | Computational (C₂ᵥ) | Computational (D₃ₕ) | Experimental (ED) |
| r(V-Cl) (Å) | Varies | 2.14 (Typical) | 2.141(5) |
| ∠Cl-V-Cl (°) | Varies | 120 | 119.5(5) |
Note: The experimental data corresponds to an effective D₃ₕ symmetry due to the dynamic Jahn-Teller effect. Data sourced from computational and gas-phase electron diffraction studies. nih.govresearchgate.net
Spectroscopic Parameter Prediction
TDDFT is a widely used method for predicting the electronic absorption spectra of vanadium(III) complexes. For a VCl₃(ddpd) complex, TDDFT calculations were performed on the geometry-optimized triplet ground state to assign the observed optical transitions. nih.gov The calculated transition energies were found to be in reasonable agreement with the experimental spectrum after a uniform shift. nih.gov DFT is also used to calculate vibrational frequencies. The ground state FTIR spectra of VCl₃(ddpd) complexes have been well reproduced by DFT calculations, with calculated frequencies typically scaled by a factor of around 0.98. nih.govresearchgate.net These calculations help in assigning vibrational modes, such as the Cl-V-Cl deformation vibrations. nih.gov
Ab Initio Methods (e.g., Coupled Cluster, CASSCF, SORCI)
For systems with significant electron correlation and multiple low-lying electronic states, such as VCl₃, more sophisticated ab initio methods are often required for an accurate description.
High-Level Correlation Treatments
Methods like Coupled Cluster (CC) and Complete Active Space Self-Consistent Field (CASSCF) provide a more rigorous treatment of electron correlation than standard DFT functionals. aip.orgrutgers.edufaccts.de While specific high-level coupled-cluster calculations on monomeric VCl₃ are not extensively detailed in the provided context, the application of such methods to related vanadium species highlights their importance. For example, high-level ab initio composite methods have been used to accurately determine thermochemical bond dissociation energies for various vanadium-containing molecules. nsf.gov
CASSCF is particularly well-suited for molecules with multireference character, where the electronic structure cannot be described by a single determinant. gaussian.comgoogle.com This is relevant for VCl₃, given its Jahn-Teller distorted nature and near-degeneracy of electronic states. nih.govresearchgate.net For a VCl₃(ddpd) complex, CASSCF calculations followed by N-electron valence state second-order perturbation theory (NEVPT2) were used to investigate the electronic structure and splitting of metal-centered states, which was in good agreement with experimental Raman and luminescence spectra. nih.gov
Spin-Orbit Coupling and Zero-Field Splitting Calculations
Spin-orbit coupling (SOC) is a relativistic effect that can be significant in transition metal complexes, leading to the lifting of degeneracy in spin states, a phenomenon known as zero-field splitting (ZFS). osti.govrsc.orgresearchgate.net ZFS is a critical parameter in understanding the magnetic properties of high-spin molecules like many V(III) complexes (d² configuration, typically S=1).
While direct ZFS calculations for VCl₃ are not explicitly detailed in the search results, the methodologies for such calculations are well-established. Methods combining DFT or multireference wavefunctions (like CASSCF) with treatments of spin-orbit coupling are used to predict ZFS parameters (D and E). osti.govrsc.org For instance, CASSCF calculations can be performed that include spin-orbit coupling variationally. pitt.edu Alternatively, TDDFT can be combined with quasi-degenerate perturbation theory to include SOC and spin-spin coupling (SSC) effects to compute ZFS parameters. pitt.edu These computational approaches are essential for interpreting experimental data from techniques like electron paramagnetic resonance (EPR) and for understanding the magnetic anisotropy of vanadium(III) compounds. researchgate.netucl.ac.uk
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, particularly Car-Parrinello molecular dynamics (CPMD), have been instrumental in elucidating the behavior of vanadium(III) ions in aqueous solutions. arxiv.orgaip.org These simulations, grounded in density functional theory (DFT), provide a molecular-level understanding of hydration structures, hydrolysis reactions, and diffusion properties. arxiv.orgaip.org
Studies have shown that the vanadium(III) ion (V³⁺) in an aqueous environment is coordinated to six water molecules, forming a regular octahedral [V(H₂O)₆]³⁺ complex. arxiv.orgaip.orgacs.org The mean V–O bond distance in this hydrated cation is approximately 1.99 Å. acs.org
Metadynamics simulations, a form of MD, have been used to estimate the first acidity constant (pKa) of aqueous V³⁺, yielding a value of 2.47. arxiv.orgaip.org This indicates that the hydrated V³⁺ ion is a relatively acidic species. The diffusion coefficient of V³⁺ in water at room temperature has also been computed, and it is found to be lower than that of V²⁺, VO²⁺, and VO₂⁺ ions. arxiv.orgaip.org This trend correlates with the simulated hydrolysis constants; a lower pKa value corresponds to a smaller diffusion coefficient. arxiv.orgaip.org
Furthermore, MD simulations have been employed to explore the excited state kinetics of vanadium(III) complexes. For instance, in the VCl₃(ddpd) complex, a high intersystem crossing (ISC) rate from the triplet to the singlet manifold has been confirmed by molecular dynamics simulations. nih.gov This rapid ISC is attributed in part to the "heavy atom effect" of the coordinated chloride atoms. nih.govrsc.org
Table 1: Computed Properties of Aqueous Vanadium Ions from Molecular Dynamics Simulations
| Property | V³⁺ | V²⁺ | VO²⁺ | VO₂⁺ |
| Coordination Number (Water) | 6 arxiv.orgaip.org | 6 arxiv.orgaip.org | 5 arxiv.orgaip.org | 3 arxiv.orgaip.org |
| First Acidity Constant (pKa) | 2.47 arxiv.orgaip.org | 6.22 arxiv.orgaip.org | 5.38 arxiv.orgaip.org | 3.06 arxiv.orgaip.org |
| Relative Diffusion Coefficient | Slowest arxiv.orgaip.org | Fastest arxiv.orgaip.org | Intermediate arxiv.orgaip.org | Intermediate arxiv.orgaip.org |
Computational Mechanistic Studies of Vanadium(III) Catalysis
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in unraveling the mechanisms of reactions catalyzed by vanadium(III) complexes. chemrxiv.orgmdpi.comacs.org These studies provide insights into reaction pathways, transition states, and the influence of the catalyst's electronic and steric properties on its activity and selectivity. chemrxiv.orgmdpi.comresearchgate.net
Transition State Analysis
Transition state analysis via computational modeling is crucial for understanding the kinetics and feasibility of proposed reaction steps. For instance, in the vanadium-catalyzed copolymerization of ethylene (B1197577) and 1-hexene, DFT calculations have been used to analyze the transition states for monomer insertion. mdpi.com The calculations revealed that for ethylene insertion into a vanadium catalyst with a B(C₆F₅)₃ ligand (V₈), the energy barrier is significantly lower (2.9 kcal/mol) compared to the catalyst without the borane (B79455) ligand (Vₙ) (13.1 kcal/mol). mdpi.com This finding indicates that the B(C₆F₅)₃ ligand kinetically promotes the insertion step. mdpi.com
In studies of supported organovanadium(III) catalysts for olefin hydrogenation, DFT has been used to model potential active sites and their corresponding reaction pathways. chemrxiv.org By analyzing the free energy of the transition states, researchers can identify the most likely active site and mechanism. For example, a heterolytic cleavage pathway at a bare tripodal vanadium site was identified as the most favorable route for styrene (B11656) hydrogenation. chemrxiv.org
Reaction Pathway Mapping
Computational studies allow for the detailed mapping of entire reaction pathways, from reactants to products, including all intermediates and transition states. mdpi.comresearchgate.net This provides a comprehensive picture of the catalytic cycle.
For supported organovanadium(III) catalysts, computational modeling has been used to explore different mechanistic scenarios, such as heterolytic cleavage and redox cycling. chemrxiv.orgacs.org By mapping the free energy profiles of these pathways, researchers can differentiate between experimentally indistinguishable mechanisms. chemrxiv.org These studies underscore the importance of modeling surface heterogeneity, as variations in the catalyst's structure, such as the V-O bond length to the support, can significantly affect the reaction pathway and kinetics. chemrxiv.org
Table 2: Calculated Energy Barriers for Ethylene Insertion in Vanadium Catalysts
| Catalyst | Reactant | Intermediate Energy (kcal/mol) | Transition State Energy Barrier (kcal/mol) | Product Energy (kcal/mol) |
| Vₙ (without B(C₆F₅)₃) | Ethylene | -20.5 | 13.1 | -7.9 |
| V₈ (with B(C₆F₅)₃) | Ethylene | -17.8 | 2.9 | -20.7 |
Data sourced from DFT calculations on ethylene insertion into vanadium catalysts. mdpi.com
Quantum Chemical Approaches to Bonding and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure, bonding, and reactivity of vanadium(III) chloride and its complexes. nih.govucl.ac.ukacs.org These methods provide insights that are often difficult to obtain through experimental means alone.
Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT), have been used to identify and characterize excited states. In VCl₃(ddpd), a chloride-to-vanadium ligand-to-metal charge transfer (LMCT) state was identified computationally. nih.gov This state is thought to have a V-Cl dissociative character. nih.gov
The reactivity of vanadium complexes is intrinsically linked to their electronic properties. Vanadium can exist in various oxidation states, and its Lewis acidity and oxophilicity are key to its catalytic activity. researchgate.net Computational studies have explored how these properties influence reaction mechanisms. For example, in oxidation reactions, V(V) peroxo species are generally considered the active oxidants, acting as electrophilic oxygen transfer reagents. torvergata.it Quantum chemical calculations support the proposed pathways for these reactions. torvergata.it
Furthermore, the nature of the bonding in simple species like the vanadium monochloride cation (VCl⁺) has been investigated using high-level quantum chemical methods. aip.org These studies reveal the complex interplay between dynamical and static electronic correlation, which can be challenging for different computational methods to accurately describe. aip.org
Emerging Research Directions and Future Outlook
Integration of Vanadium(III) Chloride in Multi-metallic Systems
The incorporation of this compound into multi-metallic systems is a burgeoning field aimed at leveraging synergistic effects between different metals to achieve enhanced catalytic activity, selectivity, and stability. acs.org In these systems, VCl₃ can act as a precursor to vanadium sites that electronically or structurally interact with other metals, creating bifunctional or electronically modified active centers.
Research in this area focuses on bimetallic catalysts where vanadium is combined with metals like platinum, palladium, gold, or iridium. acs.org The introduction of a second metal can significantly improve the catalyst's performance in various reactions, such as selective hydrogenation and oxidation, by altering the adsorption properties of reactants and intermediates on the catalyst surface. acs.org For example, the formation of V-O-M (where M is another metal) linkages can create unique active sites not present in the monometallic counterparts.
Detailed research findings indicate that heterometallic complexes synthesized from VCl₃ precursors exhibit novel magnetic and electronic properties. The interaction between vanadium's d-electrons and those of another transition metal can lead to materials with potential applications in spintronics and as magnetic sensors. The synthesis of organophosphonium polychlorometallates involving vanadium(III) has been explored, demonstrating the versatility of VCl₃ in forming complex multi-element structures. ias.ac.in
| System Type | Component Metals | VCl₃ Role | Potential Application | Reference Finding |
|---|---|---|---|---|
| Bimetallic Catalyst | Vanadium, Palladium/Lead | Precursor | Selective hydrogenation of alkynes | The addition of a second metal can poison active sites to prevent over-hydrogenation. acs.org |
| Bimetallic Nanoparticles | Vanadium, Gold | Precursor | Oxidative dehydrogenation | Alloying can lead to enhanced catalytic rates and stability compared to monometallic counterparts. nih.gov |
| Heterometallic Complexes | Vanadium, Phosphorus | Starting material | Specialty chemicals, magnetic materials | Reactions of VCl₃ with organophosphorus compounds yield polychlorometallates with distinct structural and magnetic properties. ias.ac.in |
Advanced Functional Materials Development from this compound Precursors
This compound is a critical precursor for a variety of advanced functional materials, owing to its ability to form diverse complexes and solid-state structures. nbinno.comfishersci.ca Its utility spans from energy storage to electronics and porous materials.
In the realm of energy storage, VCl₃ is a key component in the electrolytes for all-vanadium redox flow batteries (VRFBs), a promising technology for large-scale grid energy storage. sigmaaldrich.comrsc.org Research is focused on developing new electrolyte formulations, often in mixed acid systems (e.g., sulfate-chloride), to increase vanadium ion solubility and stability over a wider temperature range, thereby enhancing the energy density and performance of the batteries. rsc.org
Furthermore, VCl₃ serves as a starting material for synthesizing Vanadium-based Metal-Organic Frameworks (V-MOFs). researchgate.net These materials possess high porosity and tunable structures, making them suitable for gas sorption and separation, as well as heterogeneous catalysis. researchgate.netresearchgate.net Research has demonstrated the synthesis of V-MOFs like MIL-101(V) and NH₂-MIL-101(V) using VCl₃, which show promise for CO₂ capture. researchgate.net VCl₃ is also used in the production of materials for organic light-emitting diodes (OLEDs). fishersci.ca
| Material Type | Specific Example | Synthesis Role of VCl₃ | Key Property | Application |
|---|---|---|---|---|
| Battery Electrolyte | Vanadium chloride/sulfate solution | Vanadium source | High vanadium solubility, stability | Vanadium Redox Flow Batteries (VRFBs) |
| Metal-Organic Framework | MIL-101(V) | Vanadium(III) node precursor | High surface area, porosity | Gas sorption (CO₂ capture), catalysis researchgate.netresearchgate.net |
| Electronic Material | Organovanadium complexes | Precursor | Luminescence/charge transport | Organic Light Emitting Diodes (OLEDs) fishersci.ca |
| Polymerization Catalyst | Ziegler-Natta type catalyst | Catalyst component | Stereospecific polymerization | Production of polyethylene (B3416737) and EPDM rubber fishersci.ca |
Bio-inspired Catalysis and this compound Analogues
Nature utilizes vanadium in a class of enzymes known as vanadium-dependent haloperoxidases (VHPOs), which catalyze the oxidation of halides by hydrogen peroxide, enabling the halogenation of organic compounds. nih.govnih.gov This biological function has inspired researchers to develop synthetic analogues using VCl₃ as a starting material to mimic the structure and reactivity of the enzyme's active site.
The goal of this research is to create robust, efficient, and selective catalysts for halogenation and oxidation reactions under mild conditions. nih.gov By synthesizing vanadium(III) complexes with ligands that replicate the coordination environment of the vanadium center in VHPOs, scientists aim to understand the enzymatic mechanism and develop practical catalysts for organic synthesis. For instance, the vanadium-dependent chloroperoxidase Mcl24 has been shown to catalyze a complex series of transformations in the biosynthesis of merochlorin antibiotics, including a highly selective chlorination step. nih.gov This has spurred the development of chemical protocols that mimic this reactivity. nih.gov
These bio-inspired catalysts offer a greener alternative to traditional halogenation methods, which often require harsh reagents. Research focuses on designing ligands that can stabilize the vanadium center in catalytically active oxidation states and control the selectivity of the reaction.
Machine Learning and AI in this compound Research
In materials science, ML models are being developed to predict the stability and electronic properties of novel vanadium-containing alloys and compounds based solely on their elemental composition, thus guiding experimental efforts toward the most promising candidates. mdpi.com For example, machine learning has been used to predict the stability of V-Cr-Ti alloys, which are important for nuclear applications. mdpi.com
| Area of Research | AI/ML Application | Objective | Key Finding/Benefit |
|---|---|---|---|
| Catalysis | Supervised ML Model | Predict reaction yield for vanadium-catalyzed epoxidations. researchgate.net | Accelerates optimization and identifies important structural features for catalyst design. researchgate.net |
| Energy Storage (VRFB) | Predictive Modeling | Forecast battery performance (efficiency, cost) and thermal behavior. arxiv.org | Provides guidance for R&D and accelerates commercialization of VRFBs. arxiv.org |
| Materials Discovery | Composition-based Prediction | Predict stability and properties of multi-component vanadium alloys. mdpi.com | Enables rapid screening of new materials without requiring structural information. mdpi.com |
Sustainable Synthesis and Application Methodologies for this compound
Advancing the sustainability of processes involving VCl₃ encompasses both the development of greener synthesis routes for the compound itself and its application in environmentally benign technologies. Traditional synthesis methods for VCl₃ often involve high temperatures and reagents like thionyl chloride or the thermal decomposition of vanadium(IV) chloride. wikipedia.orgchemicalbook.com Future research is directed towards developing methods that operate under milder conditions, use less hazardous reagents, and improve energy efficiency.
In catalysis, VCl₃-derived catalysts are being developed for green chemistry applications, such as oxidations using molecular oxygen or hydrogen peroxide instead of more hazardous oxidants. ias.ac.in The goal is to design processes that minimize waste, reduce energy consumption, and avoid the use of toxic substances, aligning with the principles of sustainable development.
Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | VCl₃ |
| Vanadium(IV) chloride | VCl₄ |
| Hydrogen peroxide | H₂O₂ |
| Thionyl chloride | SOCl₂ |
| Platinum | Pt |
| Palladium | Pd |
| Gold | Au |
| Iridium | Ir |
| Carbon dioxide | CO₂ |
| Polyethylene | (C₂H₄)n |
Q & A
Q. How is Vanadium(III) chloride synthesized under inert conditions, and what factors influence yield and purity?
this compound (VCl₃) is typically synthesized via reduction of vanadium tetrachloride (VCl₄) or direct chlorination of vanadium oxides. A detailed procedure involves dissolving VCl₃ in dry methanol under nitrogen, followed by ligand addition (e.g., l-cysteine) to form complexes. Critical parameters include:
- Inert atmosphere : Prevents oxidation of VCl₃ to VCl₄ .
- Solvent choice : Methanol or THF stabilizes intermediates .
- Ligand stoichiometry : Excess ligands (e.g., 3:1 molar ratio for THF) ensure adduct formation . Post-synthesis, vacuum drying over desiccants like P₂O₅ ensures purity .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Atmosphere | Nitrogen | Prevents oxidation |
| Solvent | Dry methanol/THF | Stabilizes intermediates |
| Ligand ratio | 3:1 (ligand:VCl₃) | Maximizes adduct formation |
Q. What safety protocols are essential when handling this compound?
VCl₃ is corrosive (Skin Corr. 1B, H314) and causes severe eye damage (H318). Key protocols include:
- Personal protective equipment (PPE) : Tightly sealed goggles, nitrile gloves, and lab coats .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to avoid inhalation .
- Spill management : Neutralize with sand/soda ash; avoid water to prevent exothermic reactions . Storage in sealed containers away from moisture and light prevents decomposition .
Q. How is this compound used as a catalyst in organic synthesis?
VCl₃ catalyzes reactions like the Pechmann synthesis (coumarins) and Biginelli condensation (dihydropyrimidinones). Mechanistically, it activates substrates via Lewis acid behavior:
- Pechmann reaction : VCl₃ facilitates phenol-β-keto ester coupling at 80–100°C .
- Biginelli reaction : Enables three-component cyclocondensation (aldehyde, urea, β-keto ester) in ethanol . Catalytic efficiency depends on solvent polarity and substrate electron density .
Q. What techniques are used to characterize this compound purity and structure?
- X-ray crystallography : Resolves coordination geometry (e.g., octahedral [VCl₃(THF)₃]) .
- UV-Vis spectroscopy : Identifies d-d transitions (e.g., λmax ~600 nm for [V(H₂O)₆]³⁺) .
- Elemental analysis : Confirms Cl:V ratio (3:1) via titration or ICP-MS .
Advanced Research Questions
Q. How can ligand substitution kinetics in VCl₃ complexes be experimentally studied?
Kinetic studies involve tracking ligand exchange rates using:
Q. How to resolve contradictions in reported solubility and stability data for VCl₃?
Discrepancies arise from hydration states (anhydrous vs. hydrated) and measurement conditions:
Q. What role does VCl₃ play in hydrogen production for energy storage systems?
In the vanadium chloride cycle, VCl₃ participates in thermochemical water splitting:
- Step 1 : VCl₃ reacts with steam at 500°C to produce VOCl and HCl .
- Step 2 : VOCl is reduced back to VCl₃, releasing H₂ . Efficiency depends on cycle temperature and catalyst doping (e.g., Fe³⁺ to enhance redox kinetics) .
Q. What methodologies elucidate the electronic structure of VCl₃ adducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
